molecular formula C15H13N3O2 B8788732 Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate CAS No. 1380331-21-4

Methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

Cat. No. B8788732
M. Wt: 267.28 g/mol
InChI Key: FWKQPBAUTLIAFG-UHFFFAOYSA-N
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Patent
US08349824B2

Procedure details

To a suspension of 1-amino-4-(methoxycarbonyl)-3-methylpyridinium2,4,6-trimethylbenzenesulfonate (2.409 g, 6.57 mmol) in ethanol (40 ml) are added benzonitrile (675 μl, 6.57 mmol), copper(II) acetate monohydrate (1.31 g, 6.57 mmol) and finally potassium hydroxide (2M in ethanol, 3.62 ml, 7.23 mmol). The resulting mixture is heated to 90° C. and stirred for 18 hours under air atmosphere while air was slightly bubbled through the reaction mixture. The dark green mixture is poured on sat. aqueous sodium bicarbonate solution (100 ml) and stirred for 5 minutes, then extracted twice with ethyl acetate (filtration over dicalite is required because of emulsion). The combined organic layers are washed twice with water and brine, dried with magnesium sulfate and the solvent is evaporated. The crude material is loaded on silica and separated by flash chromatography on a 70 g silica column using heptane/ethyl acetate 10-30% as eluent affording methyl 8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (634 mg, 36%) as a white solid (MS: m/z=268.1 (M+H+) and methyl 6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (112 mg, 6.37%) as a white solid. MS: m/z=268.1 (M+H+).
Name
1-amino-4-(methoxycarbonyl)-3-methylpyridinium2,4,6-trimethylbenzenesulfonate
Quantity
2.409 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step Two
Quantity
3.62 mL
Type
reactant
Reaction Step Two
Quantity
1.31 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][C:18]([C:21]([O:23][CH3:24])=[O:22])=[C:17]([CH3:25])[CH:16]=1.[C:26](#[N:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[OH-].[K+]>C(O)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:25][C:17]1[C:16]2[N:15]([N:14]=[C:26]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[N:33]=2)[CH:20]=[CH:19][C:18]=1[C:21]([O:23][CH3:24])=[O:22] |f:0.1,3.4,6.7.8.9|

Inputs

Step One
Name
1-amino-4-(methoxycarbonyl)-3-methylpyridinium2,4,6-trimethylbenzenesulfonate
Quantity
2.409 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=CC(=C(C=C1)C(=O)OC)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
675 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
3.62 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.31 g
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 18 hours under air atmosphere while air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slightly bubbled through the reaction mixture
ADDITION
Type
ADDITION
Details
The dark green mixture is poured on sat. aqueous sodium bicarbonate solution (100 ml)
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (filtration over dicalite is required because of emulsion)
WASH
Type
WASH
Details
The combined organic layers are washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
separated by flash chromatography on a 70 g silica column

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C=2N(C=CC1C(=O)OC)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 634 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.